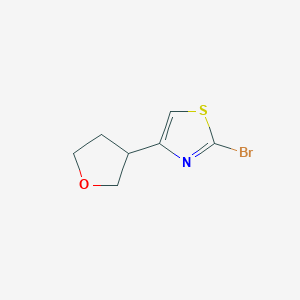

2-Bromo-4-(oxolan-3-yl)-1,3-thiazole

Description

2-Bromo-4-(oxolan-3-yl)-1,3-thiazole (CAS: 231278-12-9) is a brominated thiazole derivative featuring a 1,3-dioxolane (oxolane) substituent at the 4-position. Its molecular formula is C₆H₆BrNO₂S, with a molecular weight of 236.09 g/mol . This compound is synthesized via lithiation reactions and serves as a versatile intermediate in organic synthesis, particularly for generating alkylating agents, herbicides, and bioactive heterocycles . Its structure combines the electron-withdrawing bromo group and the electron-rich dioxolane ring, creating a unique electronic environment that influences reactivity and biological activity.

Properties

IUPAC Name |

2-bromo-4-(oxolan-3-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c8-7-9-6(4-11-7)5-1-2-10-3-5/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWAJOGZWAAXFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CSC(=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(oxolan-3-yl)-1,3-thiazole typically involves the bromination of 4-(oxolan-3-yl)-1,3-thiazole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the thiazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of 2-Bromo-4-(oxolan-3-yl)-1,3-thiazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to optimize the yield and minimize the production of by-products .

Chemical Reactions Analysis

Lithiation and Electrophilic Substitution

The bromine atom at position 2 and the electron-deficient thiazole ring enable regioselective lithiation, followed by electrophilic quenching. Two distinct lithiation strategies have been validated:

Lithiation with LDA (Lithium Diisopropylamide)

-

Position 5 selectivity : Lithiation occurs exclusively at position 5 using LDA in THF at -70°C. Subsequent reactions with electrophiles yield mono-substituted derivatives .

-

Key reactions :

Electrophile Product Yield (%) Acetaldehyde 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol 74 Cyclohexanone 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol 68 CO₂ 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid 72 N-Methoxy-N-methylacetamide 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-one 65

Lithiation with t-BuLi (tert-Butyllithium)

-

Dual-site reactivity : At -80°C, t-BuLi induces simultaneous lithiation at positions 2 and 5 via Br/Li exchange and direct lithiation .

-

Di-substitution examples :

Electrophile Pair Product Yield (%) Acetaldehyde ×2 1,1'-[4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2,5-diyl]di(ethan-1-ol) 63 CO₂ ×2 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2,5-dicarboxylic acid 58

Functional Group Transformations

The bromine atom facilitates cross-coupling reactions, while the oxolane group enhances solubility for downstream modifications:

Nucleophilic Aromatic Substitution

-

Bromine at position 2 is displaced by nucleophiles (e.g., amines, thiols) under Pd catalysis, enabling C–N or C–S bond formation .

Oxolane Ring Opening

-

Acidic hydrolysis of the oxolane moiety generates diol intermediates, which can be further oxidized or functionalized for polycyclic architectures .

Absence of Halogen Dance Reaction

Notably, lithiation with LDA does not induce halogen dance rearrangements. Quenching with water regenerates the parent compound quantitatively, confirming positional stability of the bromine substituent under these conditions .

Comparative Reactivity

The compound’s reactivity diverges from simpler bromothiazoles (e.g., 4-bromothiazole) due to steric and electronic effects from the oxolane group. For instance, its lithiation products show higher regioselectivity compared to non-oxolane analogs .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-Bromo-4-(oxolan-3-yl)-1,3-thiazole exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

In vitro assays have shown that the compound can inhibit the growth of these pathogens, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Notably, it has shown selective cytotoxicity against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For instance, treatment with concentrations around 100 µM resulted in a significant reduction in cell viability in Caco-2 cells (39.8% viability compared to untreated controls) . This indicates that structural modifications in thiazole derivatives can enhance anticancer activity.

Enzyme Inhibition

2-Bromo-4-(oxolan-3-yl)-1,3-thiazole has been studied for its ability to inhibit enzymes such as acetylcholinesterase. The compound's inhibitory effects suggest potential applications in treating neurodegenerative diseases, with IC50 values comparable to established inhibitors .

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for further derivatization and modification to create more complex molecules with desired biological activities .

Development of Novel Therapeutics

Due to its diverse biological activities, 2-Bromo-4-(oxolan-3-yl)-1,3-thiazole is being explored as a building block for the development of novel therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery efforts aimed at combating drug-resistant pathogens and cancer cells .

Study on Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various thiazole derivatives, including 2-Bromo-4-(oxolan-3-yl)-1,3-thiazole. The findings revealed that the presence of the bromine atom significantly enhanced the antimicrobial activity compared to similar compounds lacking this substituent .

Anticancer Activity Assessment

In another study focusing on anticancer properties, researchers evaluated several thiazole derivatives against human breast adenocarcinoma cell lines (MCF7). The results indicated that modifications in the thiazole structure could lead to enhanced activity against cancer cells .

Summary of Findings

| Activity | Target | Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant inhibition |

| Anticancer | A549 and Caco-2 cells | Reduced viability (39.8% in Caco-2) |

| Enzyme Inhibition | Acetylcholinesterase | Comparable IC50 values to standards |

Mechanism of Action

The mechanism of action of 2-Bromo-4-(oxolan-3-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with microbial cell wall synthesis and enzyme activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Brominated Thiazoles

2-Bromo-4-phenyl-1,3-thiazole

- Structure : Features a phenyl group at the 4-position instead of dioxolane.

- Synthesis: Prepared via diazotization of 2-amino-4-phenylthiazole with n-butyl nitrite and CuBr .

- Properties :

- Applications : Used in pharmaceuticals targeting multidrug-resistant tumors and type 2 diabetes .

5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole

Heterocyclic Analogs: Thiazoles vs. Thiadiazoles

5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

Antimicrobial Activity

- Thiazoles :

- 2-Bromo-4-(oxolan-3-yl)-1,3-thiazole derivatives show moderate activity at high concentrations (200 µg/mL) against Gram-positive bacteria (e.g., MRSA) and fungi (e.g., Aspergillus niger) .

- 4-Methyl-thiazole derivatives (e.g., compound 6a) exhibit superior inhibitory activity compared to thiadiazoles (e.g., 11a) due to enhanced electronic effects .

- Thiadiazoles : Lower potency, requiring structural optimization (e.g., nitro or amine groups) to match thiazole efficacy .

Antitumor and Immunomodulatory Activity

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

2-Bromo-4-(oxolan-3-yl)-1,3-thiazole is a compound of interest in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article explores the biological activity of 2-Bromo-4-(oxolan-3-yl)-1,3-thiazole, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical structure of 2-Bromo-4-(oxolan-3-yl)-1,3-thiazole can be described by the following details:

- Molecular Formula : CHBrNOS

- SMILES : C1COCCC1C2=CSC(=N2)Br

- InChIKey : CCTXPIBLWQVCLR-UHFFFAOYSA-N

This compound features a thiazole ring fused with an oxolane moiety, which may contribute to its unique biological properties.

Biological Activity Overview

Research indicates that 2-Bromo-4-(oxolan-3-yl)-1,3-thiazole exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that thiazole derivatives possess significant antimicrobial properties. The mechanism often involves the inhibition of bacterial enzyme activity or disruption of cell membranes. For instance, thiazoles have been reported to inhibit the growth of various bacterial strains by targeting specific metabolic pathways or virulence factors .

2. Anticancer Properties

Recent investigations into thiazole derivatives have revealed their potential as anticancer agents. In vitro studies demonstrated that compounds similar to 2-Bromo-4-(oxolan-3-yl)-1,3-thiazole can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The antiproliferative effects were often measured using IC values, indicating the concentration required to inhibit cell growth by 50% .

3. Anti-inflammatory Effects

Thiazole compounds are also being explored for their anti-inflammatory properties. The presence of specific functional groups in these compounds may enhance their ability to modulate inflammatory pathways, making them candidates for further therapeutic development .

The biological activity of 2-Bromo-4-(oxolan-3-yl)-1,3-thiazole can be attributed to several mechanisms:

- Enzyme Inhibition : Similar thiazole derivatives have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Membrane Disruption : The lipophilic nature of the oxolane ring may facilitate the interaction with cell membranes, leading to increased permeability and eventual cell death in microbial and cancer cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-Bromo-4-(oxolan-3-yl)-1,3-thiazole, a comparative analysis with related thiazole derivatives is essential:

| Compound Name | Biological Activity | IC (µM) | Mechanism |

|---|---|---|---|

| 2-Bromo-5-(oxolan-3-yloxy)-1,3-thiazole | Antimicrobial | 12.5 | Enzyme inhibition |

| 4-Bromo-2-(oxolan-3-yloxy)-1,3-thiazole | Antifungal | 15.0 | Cell membrane disruption |

| 2-Bromo-5-methylthiazole | Anticancer | 8.0 | Apoptosis induction |

This table illustrates how variations in substituents on the thiazole ring can influence biological activity and potency.

Case Studies

Several case studies highlight the potential applications of thiazoles in drug development:

- Antimicrobial Studies : A study evaluated various thiazole derivatives against Staphylococcus aureus and reported that modifications in the oxolane substituent significantly enhanced antimicrobial activity .

- Cancer Research : In a recent investigation, a series of thiazole analogues were synthesized and tested for their anticancer effects on breast cancer cell lines. The results indicated that certain structural modifications led to increased potency compared to existing therapies .

Q & A

Basic: What synthetic methodologies are effective for preparing 2-Bromo-4-(oxolan-3-yl)-1,3-thiazole, and how can reaction conditions be optimized?

Answer:

The synthesis of brominated thiazoles typically involves cyclization or halogenation strategies. For example, 2-bromo-4-phenyl-1,3-thiazole is synthesized via diazotization of 4-phenyl-2-aminothiazole with n-butyl nitrite and CuBr in acetonitrile at 333 K, followed by purification via silica gel chromatography . Adapting this method, the oxolan-3-yl substituent could be introduced using a pre-functionalized precursor (e.g., oxolan-3-yl boronic acid in cross-coupling reactions). Key optimization parameters include:

- Catalyst selection : CuBr is effective for bromination, but Pd catalysts (e.g., Suzuki-Miyaura coupling) may be needed for oxolan incorporation.

- Solvent and temperature : Polar aprotic solvents (e.g., acetonitrile) at 60–80°C enhance reaction rates .

- Purification : Column chromatography (heptane/ethyl acetate) or recrystallization (hexane) improves yield and purity .

Advanced: How does the oxolan-3-yl group influence the electronic and steric properties of the thiazole core, and what analytical techniques validate these effects?

Answer:

The oxolan-3-yl substituent introduces steric bulk and electron-donating effects due to its oxygen atom. Analytical methods to characterize these effects include:

- X-ray crystallography : Resolves bond angles and torsional twists (e.g., a 7.45° twist between thiazole and phenyl planes in analogous compounds) .

- NMR spectroscopy : H and C NMR reveal electronic perturbations; deshielding of thiazole protons indicates electron withdrawal from bromine .

- DFT calculations : Predict NMR chemical shifts and optimize geometry using B3LYP/6-311++G** basis sets .

- HPLC-MS : Monitors regioselectivity and byproduct formation during synthesis.

Basic: What crystallographic challenges arise in resolving the structure of 2-Bromo-4-(oxolan-3-yl)-1,3-thiazole, and how can SHELX software address them?

Answer:

Crystallization challenges include polymorphism, twinning, and weak diffraction due to flexible oxolan groups. SHELXTL (Bruker AXS) and SHELXL are critical for:

- Data refinement : High R-factors (e.g., 0.029 for 2-bromo-4-phenylthiazole) are minimized via iterative least-squares refinement .

- H-atom placement : Riding models (C–H = 0.95 Å) and isotropic displacement parameters (U = 1.2U) streamline refinement .

- Handling twinning : SHELXD resolves pseudo-merohedral twinning by optimizing Patterson solutions .

For oxolan-containing derivatives, low-temperature (120 K) data collection reduces thermal motion artifacts .

Advanced: How do structural modifications at the 4-position of 1,3-thiazoles impact their biological activity, and what contradictions exist in reported data?

Answer:

Substituents at the 4-position modulate lipophilicity, hydrogen bonding, and target binding. For example:

- Phenyl groups enhance antitumor activity (e.g., Jurkat cell apoptosis induction via necrosis pathways) .

- Oxolan groups may improve solubility but reduce membrane permeability, leading to conflicting cytotoxicity results across cell lines .

Contradictions arise from assay variability (e.g., HT-29 vs. Jurkat cells) or divergent immune modulation (e.g., interleukin-10 upregulation in some studies but not others) . Standardized protocols (e.g., identical cell passage numbers, controls) are critical for reconciling data.

Advanced: What strategies resolve discrepancies in the biological activity of thiazole derivatives with similar substituents?

Answer:

Discrepancies are addressed via:

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., comparing oxolan-3-yl vs. tetrahydropyranyl) to isolate electronic vs. steric effects .

- Mechanistic profiling : Flow cytometry to distinguish apoptosis (Annexin V staining) vs. necrosis (propidium iodide uptake) .

- Computational docking : Predict binding modes to targets like mGluR5 or epothilone-like tubulin sites .

- Meta-analysis : Cross-referencing datasets from high-throughput screens (e.g., PubChem BioAssay) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.